N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide
Description
N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-15-6-2-4-8-18(15)26-21(13)22(24)23-14-10-11-17-16-7-3-5-9-19(16)25-20(17)12-14/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGRICTXJZTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . Another method employs proton quantum tunneling, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale reactions using microwave-assisted synthesis (MWI). This method is known for its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as an antiviral agent, particularly against hepatitis C.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-dibenzofuran-3-yl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be due to its ability to induce apoptosis in cancer cells by increasing reactive oxygen species . The compound’s antibacterial properties may result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anticancer properties.
Other benzofuran derivatives: Exhibit a wide range of biological activities, including anti-viral and anti-oxidative properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
